molecular formula C7H12ClNO2 B2378987 Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride CAS No. 35957-74-5

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride

Cat. No. B2378987
CAS RN: 35957-74-5
M. Wt: 177.63
InChI Key: SLDYLUWEQAZHGI-UHFFFAOYSA-N
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Description

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 35957-74-5 . It has a molecular weight of 177.63 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Cytotoxicity and Molecular Docking Studies

The compound has been used in the synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates, which have been evaluated for their anticancer potential against MCF7, MOLT-4, and HL-60 cells . The compound with a sulfonamide moiety exhibited good cytotoxic activity against all tested cell lines .

Green Chemistry

The compound has been synthesized under catalyst-free and solvent-free conditions, highlighting its potential in green chemistry . This method has advantages such as practical simplicity, high atom economy, short reaction times, and good yields of the products .

Pharmaceutical Applications

Pyrrole subunits, which are part of the compound, have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Photovoltaic Applications

The compound has been mentioned in the context of hybrid organo-metal halide perovskite materials, which have been shown to be competitive candidates for absorber materials in photovoltaic (PV) applications .

Synthetic Chemistry

The compound is used in the synthesis of dihydro-pyrrole-2-one compounds . These compounds are an important class of nitrogen heterocycles that are frequently found in pharmaceutically active compounds and numerous natural products such as alkaloids, pheromone, steroids, chlorophyll, and heme .

Biologically Active Scaffold

Pyrrolopyrazine, a biologically active scaffold that contains a pyrrole ring (part of the compound), has been used in various synthetic routes and has shown different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDYLUWEQAZHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride

CAS RN

35957-74-5
Record name ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride
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